Cf1743

Description

Properties

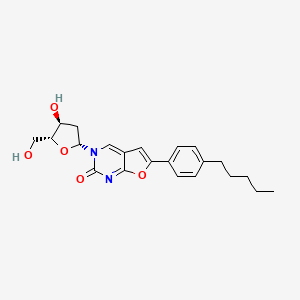

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-2-3-4-5-14-6-8-15(9-7-14)18-10-16-12-24(22(27)23-21(16)29-18)20-11-17(26)19(13-25)28-20/h6-10,12,17,19-20,25-26H,2-5,11,13H2,1H3/t17-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGSDSRTGUVZQG-DFQSSKMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185781 |

Source

|

| Record name | CF-1743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319425-66-6 |

Source

|

| Record name | Cf 1743 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319425-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CF-1743 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319425666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CF-1743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CF-1743 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGI48Q2DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Cf1743: A Technical Guide for Researchers

An In-depth Examination of a Potent Anti-Varicella-Zoster Virus Agent

Cf1743 is a bicyclic nucleoside analogue (BCNA) that has demonstrated significant potency and selectivity as an inhibitor of the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was discovered in the late 1990s through a collaboration between the laboratories of Professor Chris McGuigan at the Welsh School of Pharmacy, Cardiff University, and Professor Jan Balzarini at the Rega Institute for Medical Research, KU Leuven, Belgium. The discovery of this class of compounds was somewhat serendipitous, as the bicyclic furopyrimidine nucleosides were initially identified as by-products in the palladium-catalyzed coupling of terminal alkynes with 5-iodo-nucleoside analogues.[3][4]

Initial screenings of these novel bicyclic nucleoside analogues revealed their exceptional and specific activity against VZV.[1] Further structure-activity relationship (SAR) studies, particularly focusing on the substitution at the C-6 position of the furopyrimidine ring system, led to the identification of this compound, which bears a p-pentylphenyl substituent. This modification was found to significantly enhance the antiviral potency.

Recognizing the poor oral bioavailability of this compound (approximately 14%) due to its high lipophilicity and low water solubility, a prodrug approach was undertaken.[2][5] This led to the development of FV-100, the 5'-valyl ester of this compound, which demonstrated significantly improved pharmacokinetic properties, making it a more viable clinical candidate.[5]

Chemical Synthesis of this compound

The synthesis of this compound and related bicyclic furopyrimidine nucleosides has been reported by McGuigan, Balzarini, and colleagues. The key step involves the palladium-catalyzed coupling of a terminal alkyne with a 5-iodo-2'-deoxyuridine derivative, which unexpectedly leads to the formation of the bicyclic ring system.

A general procedure for the synthesis of 3-(2'-Deoxy-β-d-ribofuranosyl)-6-(4-n-alkyllphenyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one analogues, including this compound, is described in the Journal of Medicinal Chemistry.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-iodo-2'-deoxyuridine

-

4-pentylphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-iodo-2'-deoxyuridine in anhydrous DMF, add triethylamine.

-

Add 4-pentylphenylacetylene, triphenylphosphine, palladium(II) acetate, and copper(I) iodide to the reaction mixture.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for the specified reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Mechanism of Action

The antiviral activity of this compound is highly specific to VZV and is dependent on its phosphorylation by the virus-encoded thymidine kinase (TK).[3][4] Cellular kinases are not able to efficiently phosphorylate this compound, which contributes to its low cytotoxicity.

The proposed mechanism of action involves a multi-step intracellular activation process:

-

Viral Thymidine Kinase Phosphorylation: this compound is first monophosphorylated and then diphosphorylated by the VZV-encoded thymidine kinase.

-

Cellular Kinase Phosphorylation: The resulting diphosphate is presumed to be further phosphorylated by cellular nucleoside diphosphate kinases to the active triphosphate form.

-

Inhibition of Viral DNA Polymerase: The triphosphate of this compound is believed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and preventing viral replication.[3][4]

Preclinical Data

A substantial body of preclinical data supports the potent and selective anti-VZV activity of this compound.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated in various cell culture systems, primarily using plaque reduction assays in human embryonic lung (HEL) fibroblasts.

| Compound | VZV Strain (TK+) | IC₅₀ (µM) | Reference |

| This compound | Oka | 0.0002 - 0.0004 | [6] |

| This compound | YS | 0.0003 - 0.0005 | [6] |

| Acyclovir | Oka | 1.2 - 2.5 | [6] |

| Brivudine (BVDU) | Oka | 0.002 - 0.004 | [6] |

Table 1: In Vitro Anti-VZV Activity of this compound and Reference Compounds

Cytotoxicity

This compound has demonstrated a very favorable cytotoxicity profile, with 50% cytotoxic concentrations (CC₅₀) typically observed at concentrations significantly higher than its effective antiviral concentrations.

| Cell Line | CC₅₀ (µM) | Reference |

| HEL | >100 | [6] |

| Vero | >100 | [6] |

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

Pharmacokinetics

The pharmacokinetic properties of this compound and its prodrug FV-100 have been investigated in preclinical and clinical studies.

| Parameter | This compound | FV-100 | Reference |

| Oral Bioavailability | ~14% | Significantly higher than this compound | [5] |

| Metabolism | - | Rapidly converted to this compound |

Table 3: Pharmacokinetic Parameters of this compound and FV-100

Experimental Protocols

VZV Plaque Reduction Assay

The VZV plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound against VZV.

Materials:

-

Human embryonic lung (HEL) fibroblasts

-

Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

-

VZV stock (e.g., Oka strain)

-

This compound and control compounds

-

Carboxymethylcellulose (CMC) or other overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed HEL cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound and control compounds in MEM.

-

Infect the confluent cell monolayers with a known titer of VZV for 1-2 hours at 37°C.

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cell monolayers with MEM containing 0.5% - 1% CMC and the various concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until viral plaques are visible.

-

Fix the cells with a solution of formaldehyde or methanol.

-

Stain the cells with a 0.1% crystal violet solution to visualize and count the plaques.

-

The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion

This compound is a highly potent and selective inhibitor of varicella-zoster virus replication. Its unique bicyclic nucleoside structure and specific activation by the viral thymidine kinase contribute to its impressive preclinical profile. While its own development was hampered by poor oral bioavailability, the lessons learned from this compound paved the way for the development of its orally available prodrug, FV-100, which has progressed to clinical trials. The discovery and detailed characterization of this compound represent a significant advancement in the search for novel antiviral therapies for VZV infections.

References

- 1. Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Bicyclic Nucleoside Analogue Cf1743

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bicyclic nucleoside analogue (BCNA) Cf1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV). This document details its core structure, mechanism of action, synthesis, and preclinical and clinical data, presenting quantitative information in structured tables and outlining key experimental methodologies.

Executive Summary

This compound is a novel bicyclic nucleoside analogue that has demonstrated exceptional potency against VZV, the causative agent of chickenpox and shingles.[1][2] Its unique chemical architecture, featuring a bicyclic furopyrimidine base, confers a high degree of selectivity for the VZV-encoded thymidine kinase, the enzyme responsible for its initial phosphorylation and subsequent antiviral activity.[1] Despite its potent in vitro profile, the clinical development of this compound has been advanced through its orally bioavailable prodrug, FV-100.[3][4][5] This guide consolidates the available technical data on this compound to serve as a valuable resource for researchers in the fields of antiviral drug discovery and development.

Chemical Structure and Properties

This compound, with the chemical name 3-(2-Deoxy-β-D-ribofuranosyl)-6-(p-pentylphenyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one, is distinguished by its bicyclic heterocyclic base linked to a deoxyribose sugar moiety. The lipophilic p-pentylphenyl side chain is a critical feature for its high antiviral potency.[4]

The prodrug, FV-100, is the 5'-valyl ester of this compound, which is designed to enhance oral bioavailability. Following oral administration, FV-100 is rapidly and extensively metabolized to the active parent compound, this compound.[4][5]

Mechanism of Action

The antiviral activity of this compound is contingent upon its selective phosphorylation by the VZV-encoded thymidine kinase (TK).[1][3] This initial phosphorylation is the rate-limiting step and the primary determinant of the drug's selectivity. Unlike host cellular kinases, VZV TK efficiently recognizes this compound as a substrate.

The proposed mechanism of action follows a multi-step intracellular activation pathway:

-

Initial Phosphorylation: this compound is converted to this compound-monophosphate (BCNA-MP) by the viral TK.

-

Subsequent Phosphorylations: Cellular kinases are presumed to further phosphorylate BCNA-MP to the diphosphate (BCNA-DP) and subsequently to the active triphosphate form (BCNA-TP).

-

Inhibition of Viral DNA Synthesis: The active metabolite, BCNA-TP, is believed to act as a competitive inhibitor of the VZV DNA polymerase, ultimately leading to the termination of viral DNA replication.[1][3] However, it should be noted that while this is the presumed final step, it has not been unequivocally demonstrated experimentally.[3]

The metabolic activation pathway of this compound is depicted in the following diagram:

Caption: Metabolic activation pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its prodrug FV-100.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Virus/Cell Line | Value | Reference(s) |

| EC50 | VZV (Clinical Isolates) | 0.0002 ± 0.00017 µM | [6] |

| EC50 | VZV (Reference Strains) | Subnanomolar range | [4] |

| IC50 | VZV Thymidine Kinase (TK) | 3.3 µM | [7] |

| CC50 | Human Embryonic Lung (HEL) Fibroblasts | > 200 µM | [4] |

| CC50 | Human Primary Hepatocytes, Keratinocytes, HepG2 cells | > 10 µM | [8] |

| Selectivity Index | (CC50 / EC50) | > 1,000,000 | [4] |

Table 2: Comparative In Vitro Anti-VZV Activity

| Compound | EC50 (µM) against VZV Clinical Isolates | Reference(s) |

| This compound | 0.0002 ± 0.00017 | [6] |

| Acyclovir | 3.4 ± 0.67 | [6] |

| Brivudine (BVDU) | 0.009 ± 0.004 | [6] |

Table 3: Pharmacokinetic Parameters of this compound following Oral Administration of FV-100 in Healthy Adults

| Dose of FV-100 | Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) | Reference(s) |

| 200 mg | Cmax (ng/mL) | 185 (43) | 201 (27) | [9] |

| AUC0-24 (ng·h/mL) | 884 (30) | 1020 (26) | [9] | |

| Tmax (h) | 1.5 (0.75-3.0) | 1.5 (1.0-2.0) | [9] | |

| t1/2 (h) | 4.5 (22) | 5.2 (25) | [9] | |

| 400 mg | Cmax (ng/mL) | 344 (30) | 425 (29) | [9] |

| AUC0-24 (ng·h/mL) | 1960 (25) | 2390 (25) | [9] | |

| Tmax (h) | 1.8 (1.0-4.0) | 1.5 (1.0-4.0) | [9] | |

| t1/2 (h) | 4.2 (20) | 5.1 (25) | [9] | |

| 800 mg | Cmax (ng/mL) | 903 (51) | 1140 (37) | [9] |

| AUC0-24 (ng·h/mL) | 5010 (41) | 6510 (30) | [9] | |

| Tmax (h) | 2.0 (1.0-3.0) | 2.0 (1.0-4.0) | [9] | |

| t1/2 (h) | 4.3 (22) | 5.0 (19) | [9] |

Values are presented as mean (% coefficient of variation) for Cmax, AUC, and t1/2, and median (range) for Tmax.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound, based on published literature.

Synthesis of this compound

The following is a chromatography-free synthesis method adapted from McGuigan et al., 2007.

Overall Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: 5-Iodo-2'-deoxyuridine (1 equivalent) is dissolved in dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: 1-Ethynyl-4-pentylbenzene (3 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and copper(I) iodide (0.2 equivalents) are added sequentially to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature. The Sonogashira coupling is followed by an in situ intramolecular cyclization to form the bicyclic furo[2,3-d]pyrimidin-2-one core. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., water or methanol).

-

Purification: The crude product is collected by filtration, washed extensively with appropriate solvents (e.g., methanol, diethyl ether) to remove unreacted starting materials and catalyst residues, and then dried under vacuum to yield pure this compound. This method avoids the need for column chromatography.

In Vitro Anti-VZV Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound against VZV.

-

Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 24-well plates and cultured until they form a confluent monolayer.

-

Virus Infection: The cell culture medium is removed, and the monolayers are infected with a suspension of VZV (e.g., OKA strain) at a concentration calculated to produce approximately 20-30 plaques per well. The virus is allowed to adsorb for 1-2 hours.

-

Compound Addition: After adsorption, the virus inoculum is removed. The cells are then overlaid with a medium (often containing carboxymethylcellulose or another viscous agent to limit virus spread) containing serial dilutions of this compound or control compounds.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 5-7 days to allow for plaque formation.

-

Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with a crystal violet solution). Viral plaques appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: The number of plaques in each well is counted. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control wells.

Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay measures the viability of cells exposed to the test compound.

-

Cell Seeding: HEL cells are seeded in 96-well microtiter plates and incubated to allow for cell attachment and growth.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells include medium alone (background), untreated cells (100% viability), and cells treated with a known cytotoxic agent (positive control).

-

Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 5-7 days).

-

Neutral Red Staining: The medium containing the compound is removed, and the cells are incubated with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.

-

Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destain solution (e.g., a mixture of ethanol and acetic acid).

-

Quantification: The absorbance of the extracted dye is measured using a microplate reader at approximately 540 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Conclusion

This compound is a remarkably potent and selective inhibitor of varicella-zoster virus, representing a significant achievement in nucleoside analogue chemistry. Its high selectivity index underscores its favorable preclinical safety profile. While its inherent physicochemical properties necessitated the development of the prodrug FV-100 for clinical application, the foundational data on this compound's structure, mechanism, and activity remain crucial for the ongoing research and development of novel anti-VZV therapeutics. This guide provides a consolidated technical resource to support these endeavors.

References

- 1. Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective inhibition of varicella-zoster virus (VZV) by nucleoside analogues with an unusual bicyclic base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of Cf1743 Against Varicella-Zoster Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Cf1743, a bicyclic nucleoside analogue, against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings: Potency and Selectivity

This compound has demonstrated exceptionally high potency and selectivity against VZV in in vitro studies. It is a member of a class of compounds known as bicyclic nucleoside analogues (BCNAs) and has emerged as a lead candidate for anti-VZV therapy.[1] The valyl ester prodrug of this compound, known as FV-100, was developed to improve its oral bioavailability.[1]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound is significantly greater than that of established anti-VZV compounds. The tables below summarize the available quantitative data on its in vitro activity and cytotoxicity.

| Compound | Virus | Assay Type | Cell Line | EC50 / IC50 | Reference |

| This compound | Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | Human Embryonic Lung (HEL) Fibroblasts | ≤ 1 nM | [1] |

| Acyclovir | Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | Human Embryonic Lung (HEL) Fibroblasts | ~1 µM | [1] |

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of a drug's potency in inhibiting viral replication by half.

| Compound | Cell Lines | Assay Type | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound | Normal human primary hepatocytes, keratinocytes, and HepG2 cells | Cytotoxicity Assay | > 10 µM | > 10,000 | [2] |

| FV-100 | Normal human primary hepatocytes, keratinocytes, and HepG2 cells | Cytotoxicity Assay | > 10 µM | Not Applicable | [2] |

CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index is a ratio that measures the window between antiviral activity and cellular toxicity, with a higher value indicating a more favorable safety profile.

Mechanism of Action

The antiviral activity of this compound is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[3][4] This selective activation by a viral enzyme is a key factor in its high selectivity for VZV-infected cells.

Once inside an infected cell, this compound is converted into its monophosphate form by the viral TK. Cellular enzymes then further phosphorylate it to the active triphosphate metabolite.[4] This active form is presumed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA replication.[3][4] this compound is not active against VZV strains that have a deficient thymidine kinase.[3]

Caption: Proposed mechanism of action for this compound against VZV.

Experimental Protocols

The following sections describe the general methodologies used to evaluate the in vitro antiviral activity and cytotoxicity of compounds like this compound against VZV.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the standard method for determining the antiviral efficacy of a compound against VZV.

Objective: To determine the concentration of the test compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Cell Line: Human embryonic lung (HEL) fibroblasts or other VZV-susceptible cell lines.

-

Virus: Laboratory-adapted or clinical isolates of Varicella-Zoster Virus.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) or similar, supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.

-

Overlay Medium: Culture medium containing a gelling agent such as methylcellulose or agarose to restrict virus spread.

-

Staining Solution: Crystal violet or a specific antibody for immunoperoxidase staining.

Procedure:

-

Cell Seeding: Plate susceptible cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a standardized amount of VZV. Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After virus adsorption, remove the inoculum and add the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 5-7 days, or until distinct plaques are visible in the virus control wells.

-

Plaque Visualization: Fix the cells and stain with crystal violet. Alternatively, use immunoperoxidase staining for more specific plaque detection.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.

Caption: General workflow for a VZV plaque reduction assay.

Cytotoxicity Assay

Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

-

Cell Line: The same cell line used in the antiviral assay.

-

Test Compound: this compound, serially diluted.

-

Culture Medium: As described for the PRA.

-

Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a similar colorimetric or fluorometric reagent.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence, which correlates with the number of viable cells. The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Conclusion

This compound is a highly potent and selective inhibitor of VZV replication in vitro. Its mechanism of action, which relies on activation by the viral thymidine kinase, contributes to its favorable safety profile. The data presented in this guide underscore the potential of this compound as a promising candidate for the treatment of VZV infections. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Cf1743: A Deep Dive into its Highly Selective Anti-Varicella-Zoster Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cf1743, a bicyclic nucleoside analogue, has demonstrated exceptional potency and selectivity against the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's selective antiviral activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The high therapeutic index of this compound stems from its specific activation by the VZV-encoded thymidine kinase, an enzyme not efficiently utilized by host cells for this compound. This selective phosphorylation initiates a metabolic cascade culminating in the inhibition of viral DNA synthesis, effectively halting viral replication with minimal impact on uninfected cells. The prodrug of this compound, FV-100, has undergone clinical evaluation, further highlighting the therapeutic potential of this highly selective anti-VZV agent.

Introduction

Varicella-zoster virus (VZV), a member of the Alphaherpesvirinae subfamily, is a neurotropic human herpesvirus responsible for two distinct clinical manifestations: varicella (chickenpox) as a primary infection and herpes zoster (shingles) upon reactivation from latency. While several antiviral agents are available for the management of VZV infections, the quest for more potent and selective therapies with improved safety profiles remains a priority. This compound has emerged as a promising candidate, exhibiting sub-nanomolar in vitro activity against VZV, significantly surpassing the potency of established antivirals such as acyclovir. This document delves into the technical details of this compound's selectivity for VZV, providing a valuable resource for researchers in the field.

Quantitative Analysis of Antiviral Activity and Selectivity

The in vitro antiviral potency of this compound against VZV has been extensively evaluated, consistently demonstrating superior activity compared to other nucleoside analogues. The selectivity of an antiviral compound is a critical determinant of its therapeutic potential, representing the ratio of its cytotoxicity to its antiviral efficacy.

Table 1: In Vitro Anti-VZV Activity of this compound and Reference Compounds

| Compound | Mean EC50 (µM) vs. Clinical VZV Isolates | Mean CC50 (µM) in Human Embryonic Lung (HEL) Fibroblasts | Selectivity Index (SI = CC50/EC50) |

| This compound | 0.00043 ± 0.00039 | 108 | >251,000 |

| Acyclovir (ACV) | 3.38 ± 1.87 | >888 | >263 |

| Penciclovir (PCV) | 3.34 ± 1.20 | >790 | >237 |

| Brivudine (BVDU) | 0.0098 ± 0.0040 | >600 | >61,224 |

Data compiled from published studies. EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Mechanism of Selective VZV Inhibition

The remarkable selectivity of this compound for VZV is primarily attributed to its specific interaction with the virus-encoded thymidine kinase (TK).

VZV Thymidine Kinase-Dependent Activation

This compound is a prodrug that requires intracellular phosphorylation to become an active antiviral agent. This initial and crucial phosphorylation step is efficiently catalyzed by the VZV TK. In contrast, host cellular TKs do not recognize this compound as a substrate, meaning the drug remains largely inactive in uninfected cells. This selective activation is the cornerstone of this compound's high therapeutic index. VZV strains that have developed resistance to this compound often harbor mutations in the viral TK gene, further confirming the essential role of this enzyme in the drug's mechanism of action.

Intracellular Metabolic Pathway

Once monophosphorylated by VZV TK, this compound is subsequently converted to its diphosphate and then its active triphosphate form by host cell kinases. The triphosphate metabolite of this compound is the ultimate inhibitor of viral replication.

Target: VZV DNA Polymerase

The active triphosphate form of this compound is presumed to act as a competitive inhibitor of the VZV DNA polymerase. By mimicking the natural deoxyadenosine triphosphate (dATP), it can be incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication. The precise kinetic parameters of this inhibition are yet to be fully elucidated but are the subject of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-VZV activity and selectivity of this compound.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is the gold standard for quantifying the in vitro efficacy of antiviral compounds against VZV.

-

Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in 96-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of cell-free VZV (typically 100-200 plaque-forming units per well).

-

Compound Treatment: Serial dilutions of this compound and control compounds are added to the infected cell cultures.

-

Incubation: The plates are incubated for 5-7 days at 37°C in a humidified CO2 incubator to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in each well is counted.

-

EC50 Calculation: The concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control is determined as the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay measures the toxicity of the compound to the host cells.

-

Cell Culture: HEL cells are seeded in 96-well plates and allowed to attach.

-

Compound Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for the same duration as the plaque reduction assay.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

-

CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated cell control is determined as the CC50 value.

VZV Thymidine Kinase Activity Assay

This biochemical assay directly measures the phosphorylation of this compound by VZV TK.

-

Enzyme and Substrate Preparation: Recombinant VZV TK is purified. Radiolabeled this compound (e.g., [3H]this compound) is used as the substrate.

-

Reaction Mixture: The reaction is initiated by mixing VZV TK, [3H]this compound, and ATP in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Separation of Products: The phosphorylated product ([3H]this compound-monophosphate) is separated from the unreacted substrate using techniques like ion-exchange chromatography or thin-layer chromatography.

-

Quantification: The amount of radioactivity in the phosphorylated product is measured using a scintillation counter to determine the enzyme activity.

Clinical Development of the Prodrug FV-100

To overcome the poor oral bioavailability of this compound, a valyl ester prodrug, FV-100, was developed. FV-100 is efficiently absorbed and rapidly converted to this compound in the body. Clinical trials have evaluated the safety and efficacy of FV-100 for the treatment of herpes zoster (shingles). In a Phase 2 clinical trial, FV-100 demonstrated a favorable safety profile and showed potential in reducing the incidence of post-herpetic neuralgia (PHN), a common and debilitating complication of shingles.[1] A subsequent Phase 3 trial was initiated to further evaluate its efficacy in preventing PHN.[2]

Conclusion

This compound stands out as a highly potent and selective inhibitor of varicella-zoster virus. Its mechanism of action, centered on the specific activation by the viral thymidine kinase, provides a strong rationale for its high therapeutic index. The extensive in vitro data, supported by detailed experimental protocols, robustly demonstrates its superior antiviral activity compared to existing therapies. The clinical development of its prodrug, FV-100, underscores the potential of this compound to address the unmet medical needs in the management of VZV infections, particularly in the prevention of debilitating post-herpetic neuralgia. Further research into the precise molecular interactions with the VZV DNA polymerase will undoubtedly provide even deeper insights into the efficacy of this promising antiviral agent.

References

- 1. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ContraVir to begin Phase III trial of FV-100 to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]

Cf1743: A Technical Analysis of a Potent Anti-Herpes Zoster Agent

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cf1743, a bicyclic nucleoside analogue, emerged as a highly potent and selective inhibitor of the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). Its oral prodrug, FV-100 (also known as leritresvir), was advanced into clinical development, demonstrating promise in treating shingles and reducing the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow the acute infection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. While the development of FV-100 was ultimately discontinued due to a shift in corporate strategy by its developers, the data generated from its study offer valuable insights into the pursuit of novel antiviral therapies for VZV.

Introduction

Herpes zoster, or shingles, results from the reactivation of the latent Varicella-Zoster Virus. While existing antiviral treatments, such as acyclovir and its derivatives, can reduce the severity and duration of the acute rash, their impact on the subsequent development of PHN is limited. This compound was identified as a lead compound from a series of bicyclic nucleoside analogues (BCNAs) with exceptionally high potency against VZV, far exceeding that of established therapies.[1] This guide details the scientific journey of this compound and its prodrug FV-100, from discovery through clinical investigation.

Core Compound Profile: this compound

This compound is a novel furanopyrimidine nucleoside characterized by a bicyclic base moiety and a lipophilic side-chain, which contributes to its high potency.[2] Due to its low aqueous solubility and consequently poor oral bioavailability (less than 14%), a prodrug strategy was employed.[3][4]

The Prodrug: FV-100 (Leritresvir)

To enhance its clinical utility, the 5'-valyl ester of this compound was synthesized, creating the prodrug FV-100.[5] This modification significantly improved the compound's pharmacokinetic profile, allowing for once-daily oral dosing.[6] Following oral administration, FV-100 is readily absorbed and rapidly converted to the active compound, this compound.

Mechanism of Action

The antiviral activity of this compound is contingent upon its phosphorylation by the VZV-encoded thymidine kinase (TK).[7] This viral enzyme-specific activation is a key contributor to the compound's high selectivity for VZV-infected cells.

Signaling Pathway

The proposed intracellular activation of this compound begins with its phosphorylation to a monophosphate form by the viral TK. It is presumed that cellular kinases then further phosphorylate the molecule to its active triphosphate form. This active metabolite is believed to inhibit the VZV DNA polymerase, thereby terminating viral replication.[7] The lack of phosphorylation by the thymidine kinases of other herpesviruses, such as HSV-1 and HSV-2, underscores its specificity for VZV.[6]

Figure 1: Proposed intracellular activation pathway of this compound.

Quantitative Data

Preclinical In Vitro Potency

This compound demonstrated markedly superior in vitro activity against VZV compared to existing antiviral agents.

| Compound | Mean EC50 (μM) vs. Wild-Type VZV | Cytotoxicity (CC50, μM) | Selectivity Index (CC50/EC50) |

| This compound | 0.00043 | 108 | >251,000 |

| Acyclovir (ACV) | 3.38 | >888 | >263 |

| Penciclovir (PCV) | 3.34 | >790 | >237 |

| Brivudine (BVDU) | 0.0098 | >600 | >61,224 |

| Data sourced from a study on the susceptibilities of clinical VZV isolates. |

Phase II Clinical Trial Results for FV-100

A randomized, double-blind, multicenter study compared the efficacy and safety of FV-100 with valacyclovir in patients aged 50 and older with acute herpes zoster.

| Treatment Group | N | Incidence of PHN at Day 90 | Burden of Illness (Pain) Score (Day 30) |

| FV-100 (200 mg once daily) | 117 | 17.8% | 114.5 |

| FV-100 (400 mg once daily) | 116 | 12.4% | 110.3 |

| Valacyclovir (1g three times daily) | 117 | 20.2% | 118.0 |

| Data from a prospective, parallel-group, randomized, double-blind, multicenter study.[8] |

Experimental Protocols

While detailed, step-by-step protocols from the original developers are not publicly available, the following sections describe generalized methodologies based on standard practices in antiviral research.

VZV Plaque Reduction Assay

This assay is a standard method for determining the in vitro efficacy of an antiviral compound against a cytopathic virus like VZV.

Figure 2: Generalized workflow for a VZV plaque reduction assay.

Methodology:

-

Cell Culture: Human embryonic lung (HEL) fibroblasts or other VZV-susceptible cells are seeded into 6- or 12-well plates and cultured until a confluent monolayer is formed.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of test concentrations.

-

Infection: The cell culture medium is removed, and the monolayers are inoculated with a standardized amount of VZV, typically to produce a countable number of plaques.

-

Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the various dilutions of this compound.

-

Incubation: Plates are incubated for 5-7 days to allow for the formation of viral plaques.

-

Visualization and Quantification: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques, which appear as clear zones against the stained cell monolayer, are then counted. The concentration of this compound that reduces the number of plaques by 50% compared to untreated controls is determined as the EC50 value.

Chemical Synthesis of this compound

The synthesis of bicyclic nucleoside analogues like this compound generally involves a multi-step process. A chromatography-free synthetic route has been reported, which is advantageous for large-scale production.[7] The core of the synthesis involves the Pd-catalyzed coupling of a terminal acetylene with 5-iodo-2'-deoxyuridine, followed by a copper(I) iodide-mediated cyclization to form the furanopyrimidine ring system.[2]

Figure 3: Logical flow of the synthesis of this compound.

Developmental Status and Conclusion

The development of FV-100 was managed by ContraVir Pharmaceuticals, which initiated a Phase 3 clinical trial. However, the company later underwent a strategic shift, changing its name to Hepion Pharmaceuticals and focusing its resources on the development of treatments for liver diseases.[9] Consequently, the development of FV-100 for herpes zoster was discontinued.

Despite its discontinuation, the research and clinical data for this compound and FV-100 represent a significant advancement in the field of antiviral therapy for herpes zoster. The exceptional in vitro potency of this compound, coupled with the promising clinical results of FV-100 in reducing the incidence of PHN, underscores the potential of this class of compounds. The findings from these studies provide a valuable foundation for future research aimed at developing highly effective treatments for VZV infections and their debilitating complications. The specific targeting of the VZV thymidine kinase remains a highly attractive strategy for achieving potent and selective antiviral activity.

References

- 1. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepion Pharmaceuticals Receives Orphan Drug Status Designation for the Treatment of Hepatocellular Carcinoma [drug-dev.com]

- 3. hepionpharma.com [hepionpharma.com]

- 4. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatimes.com [pharmatimes.com]

- 6. Hepion Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Hepion Pharmaceuticals Initiates Transition to OTC Markets Following Nasdaq Delisting Notice | Nasdaq [nasdaq.com]

- 9. merck.com [merck.com]

Preliminary Studies on the Cytotoxicity of Cf1743: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cf1743 is a bicyclic nucleoside analogue (BCNA) recognized for its potent and selective antiviral activity against the varicella-zoster virus (VZV). As a potential therapeutic agent, understanding its cytotoxic profile is paramount for safety and efficacy assessment. This technical guide provides an in-depth overview of the preliminary cytotoxic studies on this compound, including available quantitative data, detailed experimental protocols for cytotoxicity assessment, and a proposed signaling pathway for nucleoside analogue-induced cytotoxicity.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the cytotoxicity of this compound is limited, reflecting its primary development as a highly selective antiviral agent with a favorable safety profile. The available data points to low general cytotoxicity.

| Cell Line | Assay Type | Endpoint | Result | Reference |

| Human Embryonic Lung (HEL) | Cell Growth Inhibition | CC50 | >200 µM | [1] |

Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity.

Preclinical toxicology studies on FV-100, the orally bioavailable prodrug of this compound, have further supported the low toxicity profile of this compound. These studies in animal models indicated that the compound was generally safe and well-tolerated at dose levels expected to be therapeutically relevant.

Experimental Protocols

For researchers aiming to conduct further cytotoxic evaluations of this compound or similar nucleoside analogues, the following standard experimental protocols are recommended.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound or other test compounds

-

Target cell lines (e.g., various cancer cell lines, normal cell lines)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent label (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

This compound or other test compounds

-

Target cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with different concentrations of this compound as described in the MTT assay protocol.

-

Cell Harvesting: After the desired incubation period, harvest the cells. For adherent cells, use a gentle cell dissociation solution.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Nucleoside Analogue-Induced Apoptosis

While specific studies on the signaling pathways affected by this compound are lacking, the general mechanism for nucleoside analogue-induced cytotoxicity often involves the DNA damage response pathway.

Caption: DNA damage response pathway potentially activated by nucleoside analogues.

References

The Development of FV-100: A Technical Overview of a Potent Anti-Varicella-Zoster Virus Prodrug

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the development of FV-100, a prodrug of the potent anti-varicella-zoster virus (VZV) agent Cf1743. It covers the mechanism of action, preclinical and clinical development, pharmacokinetic profile, and the ultimate discontinuation of its development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Herpes Zoster Treatment

Herpes zoster, commonly known as shingles, is a painful condition caused by the reactivation of the varicella-zoster virus. While antiviral treatments exist, a significant unmet medical need persists for therapies that can effectively prevent the debilitating and often long-lasting pain of post-herpetic neuralgia (PHN).[1][2] FV-100 was a promising candidate developed to address this need, demonstrating high potency against VZV.[3][4]

The Active Compound: this compound

This compound is a bicyclic nucleoside analogue that has shown exceptional potency and selectivity against VZV.[5][6] Preclinical studies revealed its significant potential, with in vitro 50% effective concentration (EC50) values in the subnanomolar range and a high selectivity index.[6] However, the clinical development of this compound was hampered by its high lipophilicity and very low water solubility, leading to poor oral bioavailability of less than 14%.[5][6]

The Prodrug Solution: FV-100

To overcome the bioavailability limitations of this compound, a prodrug approach was employed. FV-100, the 5'-valyl ester of this compound, was synthesized.[4][5] This modification significantly improved the compound's pharmacokinetic profile, leading to a roughly 10-fold increase in both the area under the curve (AUC) and the maximum concentration (Cmax) compared to this compound.[5]

Mechanism of Action

The antiviral activity of FV-100 is dependent on the intracellular conversion to its active form, this compound, and subsequent phosphorylation by the virus-encoded thymidine kinase (TK).[5][7][8] The phosphorylated active form is believed to inhibit the viral DNA polymerase, thus halting viral replication.[5][7][8]

Mechanism of action of FV-100.

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical studies demonstrated that FV-100 was significantly more potent against VZV than existing treatments like acyclovir, famciclovir, and valacyclovir.[2]

Clinical Trials

FV-100 progressed through Phase 1 and Phase 2 clinical trials, which indicated good safety and tolerability.[1][9]

A pivotal Phase 3 clinical trial (NCT02412917) was initiated to evaluate the efficacy and safety of FV-100 compared to valacyclovir for the prevention of PHN.[9][10]

Table 1: Phase 3 Clinical Trial Design (NCT02412917) [9][10]

| Parameter | Description |

| Study Title | A Comparative Study of FV-100 vs. Valacyclovir for the Prevention of Post-Herpetic Neuralgia |

| Condition | Acute Herpes Zoster |

| Interventions | - FV-100 400mg once daily (QD) - FV-100 400mg twice daily (BID) - Valacyclovir 1000mg three times a day (TID) |

| Primary Endpoint | Reduction in the incidence of Post-Herpetic Neuralgia (PHN) |

| Number of Participants | Approximately 825 |

| Treatment Duration | 7 days |

| Follow-up | Up to 120 days |

A drug-drug interaction study was also conducted, which showed that FV-100 was unlikely to have clinically significant interactions with inhibitors of CYP3A or P-glycoprotein, an important consideration for the often elderly shingles patient population who may be on multiple medications.[11]

Pharmacokinetic Data

Pharmacokinetic studies were conducted in healthy young and elderly adult volunteers.[12] FV-100 was rapidly metabolized to this compound.[12]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters of this compound after FV-100 Administration in Subjects Aged 18-55 Years (Fasted) [12]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 100 mg | Mean (CV%) | Median (Min, Max) | Mean (CV%) |

| 385 (32) | 1.5 (0.5, 4) | 1860 (28) | |

| 200 mg | 823 (27) | 1.5 (1, 4) | 4250 (24) |

| 400 mg | 1580 (29) | 2 (1, 4) | 8840 (26) |

| 800 mg | 2910 (22) | 2 (1.5, 4) | 17900 (23) |

Data presented as mean (coefficient of variation %) for Cmax and AUC, and median (minimum, maximum) for Tmax.

Administration of FV-100 with a high-fat meal significantly decreased the Cmax and AUC of this compound by approximately 87% and 82%, respectively, indicating that it should be taken in a fasted state.[12]

Experimental Protocols

Quantification of FV-100 and this compound in Biological Matrices

A validated ultra-performance liquid chromatography (UPLC) method was used for the quantification of FV-100 and its active metabolite this compound in plasma and urine.[12]

Bioanalytical workflow for FV-100 and this compound.

The assay was linear over the range of quantification for both analytes.[12] For this compound in plasma, the inter-run and intra-run coefficients of variation ranged from 3.3% to 6.8% and 2.9% to 6.0%, respectively.[12]

Discontinuation of Development

Despite the promising early-stage results and the initiation of a Phase 3 trial, the development of FV-100 was ultimately discontinued.[7] The specific reasons for the discontinuation are not detailed in the available public information.

Conclusion

FV-100 represented a scientifically sound approach to improving the therapeutic potential of the highly potent anti-VZV compound this compound. The development program successfully addressed the poor oral bioavailability of the parent compound and demonstrated a favorable safety profile in early clinical trials. The initiation of a large-scale Phase 3 trial underscored the potential of FV-100 to become a valuable treatment option for herpes zoster and the prevention of PHN. While the development of FV-100 was halted, the data and methodologies generated throughout its preclinical and clinical evaluation remain a valuable resource for the scientific community and may inform future antiviral drug development efforts.

References

- 1. ContraVir to begin Phase III trial of FV-100 to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. ContraVir Pharmaceuticals Granted FDA Meeting to Discuss Proposal for Phase 3 Trial of FV-100 [prnewswire.com]

- 3. FV100 as a new approach for the possible treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CF-1743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate FV-100 in a Drug-Drug Interaction Study [prnewswire.com]

- 12. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target of Cf1743 in Varicella-Zoster Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and mechanism of action of Cf1743, a potent and highly selective inhibitor of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This compound, a bicyclic nucleoside analogue (BCNA), is the active form of the orally bioavailable prodrug FV-100.[1][2][3][4] This document summarizes the current understanding of how this compound exerts its antiviral effects, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound is a highly potent inhibitor of VZV replication, demonstrating significantly greater in vitro activity than established antiviral agents like acyclovir.[4] Its mechanism of action is contingent on a crucial, virus-specific activation step. The anti-VZV activity of this compound is initiated by phosphorylation mediated by the VZV-encoded thymidine kinase (TK).[1][2][3] This initial phosphorylation is the primary determinant of this compound's selectivity for VZV. Following this, it is presumed that cellular kinases further phosphorylate the molecule to its active triphosphate form. The ultimate target of the activated this compound is believed to be the VZV DNA polymerase, leading to the inhibition of viral DNA synthesis.[1][2][3][5] However, it is important to note that while the role of VZV TK is well-established, the direct interaction with and inhibition of VZV DNA polymerase by the triphosphate form of this compound is presumed and has not been unequivocally demonstrated.[1][5]

Quantitative Analysis of Antiviral Activity

The in vitro potency of this compound against VZV has been evaluated in various studies. The following table summarizes the 50% effective concentration (EC50) of this compound against VZV, alongside other antiviral agents for comparison.

| Compound | Virus | Cell Line | EC50 | Reference |

| This compound | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~0.17 ng/mL (approx. 0.43 nM) | [3] |

| This compound | VZV | In vitro | ≤ 1 nM | [4] |

| Acyclovir | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~1.0 µg/mL (approx. 4440 nM) | [1] |

| Penciclovir | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~1.0 µg/mL (approx. 3950 nM) | [1] |

| Brivudine (BVDU) | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~0.1 µg/mL (approx. 280 nM) | [1] |

| Foscarnet (PFA) | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~100 µg/mL (approx. 500,000 nM) | [1] |

Note: The EC50 value for this compound was reported as 170 pg/mL in one study, which is equivalent to 0.17 ng/mL. The conversion to nM is an approximation based on its molecular weight.

Mechanism of Action and Target Identification Workflow

The proposed mechanism of action for this compound involves a multi-step activation process, culminating in the inhibition of viral replication. The workflow for identifying this target and mechanism is a logical progression from demonstrating antiviral activity to pinpointing the molecular interactions.

Proposed Metabolic Activation and Inhibition Pathway

The following diagram illustrates the proposed pathway for the activation of this compound and its subsequent inhibition of VZV DNA synthesis.

Caption: Proposed metabolic activation pathway of this compound in VZV-infected cells.

Experimental Workflow for Target Identification

The following diagram outlines the key experimental steps taken to elucidate the target and mechanism of action of this compound.

References

- 1. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CF1743 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CF1743 is a potent bicyclic nucleoside analogue (BCNA) that has demonstrated significant biological activity in preclinical studies. It is the active metabolite of the orally bioavailable prodrug FV-100.[1] Primarily recognized for its formidable anti-viral properties, particularly against Varicella-Zoster Virus (VZV), this compound has also exhibited antiproliferative effects on select cancer cell lines.[1][2]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its antiviral and anticancer activities. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in virology, oncology, and drug development.

Mechanism of Action

The primary mechanism of action for this compound as an antiviral agent relies on its selective phosphorylation by the VZV-encoded thymidine kinase (TK).[1] This initial phosphorylation is a critical step, as it does not efficiently occur in uninfected host cells, contributing to the compound's high selectivity. Following the initial phosphorylation, it is presumed that host cell kinases further convert the monophosphate form to a triphosphate analogue. This active triphosphate metabolite is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[1]

In the context of its anticancer activity, the precise mechanism is less defined but is thought to involve the induction of oxidative stress.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 | Reference |

| Varicella-Zoster Virus (VZV) | Human Embryonic Lung (HEL) Fibroblasts | Plaque Reduction Assay | Sub-nanomolar (≤1 nM) | [1] |

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 16–23 | [2] |

| K562 | Human Myelogenous Leukemia | 9–15 | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: VZV Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Human Embryonic Lung (HEL) fibroblasts

-

Varicella-Zoster Virus (VZV) stock

-

This compound

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

-

Semi-solid overlay medium (e.g., medium with 1.2% methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEL fibroblasts into 6-well or 12-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range, given its high potency, would be from 100 nM down to the picomolar range.

-

Infection: Once cells are confluent, remove the culture medium and infect the monolayers with a dilution of VZV calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: Add the semi-solid overlay medium to each well to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.

-

Staining: Aspirate the overlay and fix the cells with a suitable fixative (e.g., methanol). Stain the cell monolayers with crystal violet solution.

-

Plaque Counting: Gently wash the wells and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity and Antiproliferative Effects

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

HeLa or K562 cells

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa or K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for HeLa) or stabilize (for K562).

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Based on the reported IC50 values, a concentration range of 1 µM to 50 µM is recommended.

-

Treatment: Add the this compound dilutions to the appropriate wells. Include untreated control wells (cells with medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%.

Protocol 3: BrdU Incorporation Assay for Cell Proliferation

This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a direct measure of cell proliferation.

Materials:

-

HeLa or K562 cells

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

BrdU Labeling: Following the desired treatment incubation period, add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Fixation and Denaturation: Remove the medium, and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the wells and add the TMB substrate. Incubate until color develops.

-

Stop Reaction: Add the stop solution.

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: A decrease in absorbance in treated wells compared to the control indicates an inhibition of cell proliferation.

Protocol 4: Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

HeLa or K562 cells

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

96-well plate (for colorimetric or fluorometric reading)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer.

-

Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Reading: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a plate reader.

-

Data Analysis: An increase in signal in the this compound-treated samples compared to the untreated control indicates an induction of caspase-3 activity and apoptosis.

Conclusion

This compound is a versatile compound with potent activity against VZV and notable antiproliferative effects against certain cancer cell lines. The protocols provided herein offer a framework for the systematic evaluation of these activities in a cell culture setting. Researchers are encouraged to optimize these protocols based on their specific cell lines and experimental conditions. The provided diagrams and quantitative data serve as a valuable resource for designing and interpreting experiments with this compound.

References

Application Notes and Protocols for Cf1743 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals